Bis(2-ethylhexyl) succinate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Film forming; Plasticiser. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

bis(2-ethylhexyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNULTDOANGXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863057 | |

| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2915-57-3 | |

| Record name | Di-2-ethylhexyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, bis(2-ethylhexyl) ester y | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69W9UMG3P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bis(2-ethylhexyl) succinate chemical properties and structure

An In-depth Technical Guide to Bis(2-ethylhexyl) succinate (B1194679): Chemical Properties and Structure

Introduction

Bis(2-ethylhexyl) succinate, also known as dioctyl succinate (DOS), is a diester of succinic acid and 2-ethylhexanol.[1] It is a colorless liquid utilized primarily as a plasticizer in the production of flexible plastics, enhancing their workability and durability.[][3] This compound is gaining prominence as a bio-based and less toxic alternative to traditional phthalate (B1215562) plasticizers.[1][4] Its synthesis can involve succinic acid derived from renewable biomass, aligning with green chemistry principles.[1][4] Applications for this compound extend to coatings, films, automotive materials, and as a surface active agent in cosmetics to improve skin hydration.[][5]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various applications and for designing experimental procedures.

| Property | Value |

| IUPAC Name | bis(2-ethylhexyl) butanedioate[1][4][6] |

| CAS Number | 2915-57-3[1][4][7] |

| Molecular Formula | C₂₀H₃₈O₄[1][][5][7] |

| Molecular Weight | 342.5 g/mol [1][4][5][6] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 0.934 g/cm³[][8] |

| Boiling Point | 358.9°C at 760 mmHg[3][8] |

| Melting Point | -55°C / -67°F[9] |

| Flash Point | 158°C[3][8] |

| Refractive Index | 1.448[][3][8] |

| Solubility | Insoluble in water; Soluble in organic solvents[1][5][9] |

| Vapor Pressure | 2.46E-05 mmHg at 25°C[3][8] |

| LogP | 5.28580[8] |

| InChI Key | WMNULTDOANGXRT-UHFFFAOYSA-N[1][][4] |

| SMILES | CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC[1][] |

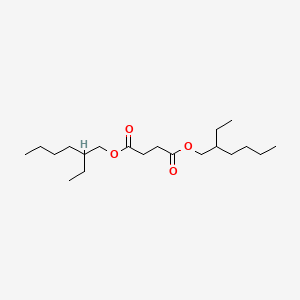

Chemical Structure

This compound is a diester formed from one molecule of succinic acid and two molecules of 2-ethylhexanol. The structure consists of a central four-carbon succinate backbone with two 2-ethylhexyl ester groups attached at either end.

Experimental Protocols

Synthesis

The primary industrial synthesis of this compound is through the direct esterification of succinic acid with 2-ethylhexanol.[4]

-

Reaction: Succinic Acid + 2 x 2-Ethylhexanol → this compound + 2 x Water[4]

-

Methodology:

-

Succinic acid and a molar excess of 2-ethylhexanol are combined in a reaction vessel.

-

An acid catalyst, such as sulfuric acid or a solid acid catalyst like nano-SO₄²⁻/TiO₂, is added to the mixture.[4]

-

The mixture is heated to a temperature of approximately 160°C.[4]

-

Water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the diester product.

-

The reaction progress is monitored, and upon completion (typically achieving a yield of around 97% within 120 minutes with certain catalysts), the mixture is cooled.[4]

-

The catalyst is neutralized or filtered off, and the excess 2-ethylhexanol is removed, often by vacuum distillation.

-

The final product is then purified.

-

Purity and Structural Analysis

A combination of chromatographic and spectroscopic techniques is recommended to confirm the purity and structural identity of this compound.[4]

-

Gas Chromatography (GC):

-

Purpose: To determine the purity of the sample and identify any residual starting materials or by-products.

-

Protocol: A sample of this compound is dissolved in a suitable solvent and injected into a gas chromatograph. The retention time is compared against a certified reference standard.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the molecule.

-

Protocol:

-

¹H NMR: The proton NMR spectrum is analyzed to confirm the presence of the 2-ethylhexyl groups and the succinate backbone. Specific chemical shifts and splitting patterns will correspond to the different types of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum is used to verify the number and types of carbon atoms, including the carbonyl carbons of the ester groups and the carbons of the alkyl chains.[4]

-

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Protocol: The sample is introduced into a mass spectrometer, and the resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (342.5 g/mol ), along with characteristic fragment ions.

-

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance.[6][10] However, standard laboratory safety practices should always be observed.

-

General Handling: Avoid contact with skin, eyes, and clothing.[9][11] Avoid ingestion and inhalation.[9][11] Ensure adequate ventilation when handling.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and lab coats.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][9]

-

First Aid:

Conclusion

This compound is a well-characterized diester with a range of industrial applications, most notably as a plasticizer. Its favorable safety profile and the potential for bio-based synthesis make it an important compound in the development of more sustainable materials. The experimental protocols for its synthesis and analysis are well-established, allowing for consistent production and quality control.

References

- 1. Buy this compound (EVT-300710) | 2915-57-3 [evitachem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 2915-57-3 | Benchchem [benchchem.com]

- 5. This compound | 2915-57-3 | CAA91557 [biosynth.com]

- 6. Diethylhexyl Succinate | C20H38O4 | CID 102903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound | CAS#:2915-57-3 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) Succinate from Succinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(2-ethylhexyl) succinate (B1194679) (DEHS), a versatile diester with applications as a non-phthalate plasticizer and in various industrial formulations. The primary focus is on the direct esterification of succinic acid with 2-ethylhexanol, exploring various catalytic systems from traditional acid catalysis to modern, greener alternatives. This document includes detailed experimental protocols, comparative quantitative data, and visual representations of the synthesis pathways and workflows to aid researchers in the laboratory-scale preparation and optimization of this important chemical compound.

Introduction

Bis(2-ethylhexyl) succinate, also known as di(2-ethylhexyl) succinate, is a specialty chemical valued for its plasticizing properties, low volatility, and favorable toxicological profile compared to some traditional phthalate (B1215562) plasticizers.[1] The synthesis of DEHS is primarily achieved through the esterification of succinic acid with 2-ethylhexanol.[1][2] This reaction involves the condensation of two molecules of the alcohol with the dicarboxylic acid to form the corresponding diester and water.

The core of the synthesis lies in effectively driving the reaction equilibrium towards the product side, which is typically accomplished by removing the water byproduct and employing a suitable catalyst.[3] This guide delves into various catalytic methodologies, providing a comparative analysis of their effectiveness and operational parameters.

Chemical Reaction Pathway

The fundamental chemical transformation in the synthesis of this compound is the Fischer-Speier esterification. The overall reaction is as follows:

Figure 1: Overall reaction for the synthesis of this compound.

Catalytic Systems for Synthesis

The choice of catalyst is a critical factor influencing the reaction rate, yield, and overall process efficiency. This section provides a comparative overview of different catalytic systems.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for various catalytic methods used in the synthesis of this compound and analogous diesters.

| Catalyst Type | Specific Catalyst | Substrate | Reactant Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Succinic Acid | 2.2:1 | Boiling (with Benzene) | Until water removal is complete | Practically quantitative | [3] |

| Heterogeneous Acid | Nano-SO₄²⁻/TiO₂ | Succinic Acid | Not specified | 160 | 120 min | 97 | [1] |

| Ionic Liquid | Triethylamine (B128534) & Sulfuric Acid based | Adipic Acid | 4:1 | 70-80 | 240 min | >99 | [4] |

| Enzymatic | Immobilized Lipase (B570770) (e.g., Novozym 435) | Adipic Acid | 2.5:1 | 50 | 3 h | 100 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using Sulfuric Acid Catalyst

This protocol is a classic and effective method for the laboratory-scale synthesis of this compound.[3]

Materials:

-

Succinic acid

-

2-Ethylhexanol (redistilled)

-

Concentrated sulfuric acid

-

Benzene (B151609) (or other suitable azeotropic agent like toluene)

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine succinic acid and 2-ethylhexanol in a 1:2.2 molar ratio.

-

Catalyst and Azeotroping Agent Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture. Then, add a sufficient amount of benzene to serve as a dehydrating agent.

-

Reaction: Heat the mixture to boiling with continuous stirring. The water formed during the reaction will be azeotropically removed with benzene and collected in the Dean-Stark trap. The upper benzene layer should be continuously returned to the reaction flask.

-

Monitoring Reaction Completion: Continue the reaction until no more water is collected in the Dean-Stark trap.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Distill off the benzene.

-

Wash the residue with an excess of 10% sodium carbonate solution in a separatory funnel to neutralize the acidic catalyst and any unreacted succinic acid.

-

Separate the organic layer and wash it with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

The purified this compound can be obtained by vacuum distillation. The main fraction is typically collected at 206-208 °C at 4 mm Hg.[3]

-

Protocol 2: Synthesis using Ionic Liquid Catalyst (Adapted from Adipate Synthesis)

This protocol is based on a greener approach using a recyclable ionic liquid catalyst, adapted from the synthesis of bis(2-ethylhexyl) adipate.[4]

Materials:

-

Succinic acid

-

2-Ethylhexanol

-

Ionic Liquid (e.g., synthesized from triethylamine and sulfuric acid)

-

Deionized water

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, condenser, and temperature probe

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a jacketed glass reactor, charge succinic acid, 2-ethylhexanol (in a 1:4 molar ratio), and the ionic liquid catalyst (e.g., 15 mol% relative to succinic acid).

-

Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring.

-

Phase Separation: During the reaction, a two-phase system will form. The upper phase consists of the product, this compound, and unreacted alcohol, while the lower phase contains the ionic liquid and the water byproduct. This phase separation drives the reaction towards completion.

-

Monitoring Reaction Completion: The reaction progress can be monitored by techniques such as gas chromatography (GC) or by measuring the acid value of the reaction mixture. A reaction time of approximately 4 hours is suggested.[4]

-

Product Isolation:

-

After the reaction is complete, cool the mixture and separate the upper product layer.

-

The excess 2-ethylhexanol can be removed from the product by vacuum distillation.

-

-

Catalyst Recycling: The lower ionic liquid phase can be washed with water and dried under vacuum for reuse.

Protocol 3: Enzymatic Synthesis (Adapted from Adipate Synthesis)

This protocol outlines a biocatalytic approach using an immobilized lipase, adapted from the synthesis of bis(2-ethylhexyl) adipate.[4]

Materials:

-

Succinic acid

-

2-Ethylhexanol

-

Immobilized lipase (e.g., Novozym 435)

Equipment:

-

Reaction vessel (e.g., a round-bottom flask)

-

Shaking incubator or a magnetic stirrer with a heating plate

-

Vacuum pump

Procedure:

-

Reaction Setup: In a reaction vessel, combine succinic acid, 2-ethylhexanol (in a 1:2.5 molar ratio), and the immobilized lipase (e.g., 5% by weight of the total substrates).

-

Reaction: The reaction is carried out at a relatively low temperature, for instance, 50 °C, with continuous agitation.

-

Water Removal: To drive the equilibrium towards the product, water produced during the esterification should be continuously removed. This can be achieved by applying a vacuum to the reaction system.

-

Monitoring Reaction Completion: The reaction can be monitored by analyzing the conversion of succinic acid. A reaction time of around 3 hours under optimal conditions can lead to high conversion.[4]

-

Product Isolation and Catalyst Recovery:

-

After the reaction, the immobilized enzyme can be easily recovered by filtration.

-

The product, this compound, can be purified from the unreacted starting materials, if necessary, by vacuum distillation.

-

-

Catalyst Reuse: The recovered immobilized lipase can be washed and reused for subsequent batches.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

References

Bis(2-ethylhexyl) succinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) succinate (B1194679), a diester of succinic acid and 2-ethylhexanol, is a versatile organic compound with significant applications across various industrial and research sectors. Primarily utilized as a plasticizer, it serves as a safer alternative to traditional phthalates in polymers. Its properties also lend it to applications in drug delivery systems as a penetration enhancer and solubilizing agent. This technical guide provides an in-depth overview of Bis(2-ethylhexyl) succinate, including its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and a review of its biological significance, with a focus on the signaling pathways of its succinate moiety.

Chemical and Physical Properties

This compound is a colorless to pale yellow, oily liquid. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2915-57-3 | [1][2][3][4] |

| Molecular Formula | C₂₀H₃₈O₄ | [1][2][4] |

| Molecular Weight | 342.51 g/mol | [2] |

| IUPAC Name | bis(2-ethylhexyl) butanedioate | |

| Synonyms | Di(2-ethylhexyl) succinate, Dioctyl succinate | [5] |

| Density | 0.933 - 0.934 g/cm³ at 20°C | [1][5] |

| Boiling Point | 206-208 °C at 4 Torr | |

| Flash Point | 158 °C | |

| Refractive Index | 1.448 | [5] |

| Purity (Typical) | ≥95% - >98.0% (GC) | [2][5][6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of succinic acid with 2-ethylhexanol. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Succinic acid (1.0 molar equivalent)

-

2-Ethylhexanol (2.2 - 3.0 molar equivalents)

-

p-Toluenesulfonic acid (PTSA) (0.01 - 0.05 molar equivalents) or another suitable acid catalyst

-

Toluene (B28343) (sufficient for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine succinic acid, a molar excess of 2-ethylhexanol, a catalytic amount of p-toluenesulfonic acid, and toluene.[7]

-

Heating and Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the diester.[4]

-

Monitoring the Reaction: Continue the reflux until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Separate the organic layer.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the toluene and excess 2-ethylhexanol using a rotary evaporator.[7]

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.[7]

Synthesis Workflow

References

- 1. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]

- 2. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Buy this compound (EVT-300710) | 2915-57-3 [evitachem.com]

- 5. This compound | 2915-57-3 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of Bis(2-ethylhexyl) succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-ethylhexyl) succinate (B1194679), a widely used industrial chemical. The information presented herein is intended to serve as a core reference for researchers and professionals involved in the analysis, characterization, and quality control of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for these analytical techniques.

Chemical Structure and Properties

Bis(2-ethylhexyl) succinate is the diester of succinic acid and 2-ethylhexanol. Its chemical structure is depicted below:

Chemical Formula: C₂₀H₃₈O₄ Molecular Weight: 342.51 g/mol CAS Number: 2915-57-3

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.01 | d | 4H | -O-CH₂ -CH- |

| 2.59 | s | 4H | -CO-CH₂ -CH₂ -CO- |

| 1.59 | m | 2H | -CH₂-CH (CH₂CH₃)- |

| 1.42 - 1.25 | m | 16H | -(CH₂)₄-CH₃ |

| 0.90 | t | 12H | -CH₂-CH₃ and -CH(CH₂CH₃ )- |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O |

| 67.0 | -O-C H₂- |

| 38.9 | -C H(CH₂CH₃)- |

| 30.4 | -C H₂-CH(CH₂CH₃)- |

| 29.1 | -CO-C H₂- |

| 28.9 | -C H₂-CH₂-CH₃ |

| 23.7 | -C H₂-CH₂-CH₂-CH₃ |

| 23.0 | -CH₂-C H₂-CH₃ |

| 14.1 | -CH₂-C H₃ |

| 11.1 | -CH(CH₂C H₃)- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2860 | Strong | C-H stretching (alkane) |

| 1735 | Strong | C=O stretching (ester) |

| 1460 | Medium | C-H bending (alkane) |

| 1380 | Medium | C-H bending (alkane) |

| 1160 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity | Assignment |

| 342 | Low | [M]⁺ (Molecular Ion) |

| 285 | Medium | [M - C₄H₉]⁺ |

| 129 | Medium | [C₈H₁₇O]⁺ |

| 113 | High | [C₄H₉CO]⁺ |

| 101 | Base Peak | [HOCO(CH₂)₂CO]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Data Acquisition:

-

For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorbance or transmittance spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Solubility of Bis(2-ethylhexyl) Succinate in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) succinate (B1194679), also known as di(2-ethylhexyl) succinate or DEHS, is a diester of succinic acid and 2-ethylhexanol. It is a colorless, odorless, and oily liquid at room temperature. Its chemical structure, characterized by a central succinate core and two branched 2-ethylhexyl chains, imparts a high degree of lipophilicity. This property makes it a versatile compound with applications as a plasticizer, emollient, and solvent in various industrial and pharmaceutical formulations. Understanding its solubility in a range of organic solvents is critical for its effective use in these applications, particularly in the context of drug delivery systems, where it can act as a vehicle for poorly water-soluble active pharmaceutical ingredients (APIs). This document provides a technical overview of the solubility of bis(2-ethylhexyl) succinate in common organic solvents, based on available data.

Core Concepts: Solubility and Solvent Properties

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that nonpolar solutes, such as this compound, will generally exhibit higher solubility in nonpolar solvents. The large, nonpolar 2-ethylhexyl groups of this compound dominate its molecular character, leading to favorable interactions with solvents that have low polarity.

Key solvent properties influencing the solubility of this compound include:

-

Polarity: Solvents with low polarity, such as hydrocarbons and ethers, are expected to be good solvents for this nonpolar compound.

-

Hydrogen Bonding Capability: this compound has ester groups that can act as hydrogen bond acceptors. However, it lacks hydrogen bond donor capabilities. Solvents that are primarily hydrogen bond donors may have limited success in solvating it.

-

Dielectric Constant: A lower dielectric constant is generally indicative of a less polar solvent, which would favor the dissolution of nonpolar solutes like this compound.

Experimental Workflow for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A general workflow for determining the solubility of a liquid solute like this compound in an organic solvent is depicted below. The isothermal shake-flask method is a commonly employed technique.

Caption: General workflow for the experimental determination of solubility.

Logical Relationship of Solvent Properties and Solubility

The interplay between the physicochemical properties of this compound and various organic solvents dictates its solubility. The following diagram illustrates the logical relationship leading to either high or low solubility.

Caption: Influence of solvent properties on the solubility of this compound.

Disclaimer

An In-depth Technical Guide to the Thermal Stability and Degradation of Bis(2-ethylhexyl) succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) succinate (B1194679), also known as di(2-ethylhexyl) succinate (DEHS), is a versatile diester increasingly utilized as a biodegradable and less toxic alternative to traditional phthalate (B1215562) plasticizers in various industrial applications, including polymers and lubricants. Understanding its thermal stability and degradation profile is paramount for predicting its performance at elevated temperatures, ensuring material integrity, and assessing potential risks associated with its decomposition products. This technical guide provides a comprehensive overview of the thermal behavior of Bis(2-ethylhexyl) succinate, detailing its degradation pathways, thermal stability parameters, and the analytical methodologies used for its characterization.

Introduction

This compound is synthesized from succinic acid and 2-ethylhexanol. Its branched alkyl chains contribute to its effectiveness as a plasticizer, enhancing the flexibility and durability of polymeric materials. As its applications expand into areas that may involve heat exposure, a thorough understanding of its thermal decomposition is crucial. This guide synthesizes available data on the thermal analysis of succinate esters to provide a detailed technical overview for researchers and professionals in relevant fields.

Thermal Stability Analysis

The thermal stability of this compound is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing key information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions and thermal degradation events.

Quantitative Thermal Degradation Data

| Parameter | Temperature (°C) - Nitrogen Atmosphere | Temperature (°C) - Air (Oxidative) Atmosphere |

| Td5% (5% Weight Loss) | 261.1 | 227.8 |

| Td10% (10% Weight Loss) | Not Reported | Not Reported |

| Tpeak (Peak Decomposition Temp.) | Not Reported | Not Reported |

| Td90% (90% Weight Loss) | Not Reported | Not Reported |

Data adapted from a study on a mixture of succinate esters, which serves as a proxy for the thermal behavior of this compound.

These values indicate that the thermal degradation of succinate esters is a multi-stage process, with the onset of decomposition occurring at lower temperatures in an oxidative environment compared to an inert atmosphere.

Experimental Protocols

Accurate and reproducible thermal analysis data is contingent on standardized experimental protocols. The following section details the methodologies for TGA and DSC analysis of ester-based plasticizers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA 2 or similar).

Procedure:

-

Sample Preparation: Accurately weigh a 5-10 mg sample into an appropriate crucible (e.g., platinum or alumina).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Select the desired atmosphere: typically nitrogen (inert) or air (oxidative) at a constant flow rate (e.g., 100 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Determine key parameters such as the onset decomposition temperature, the temperatures at specific weight loss percentages (e.g., 5%, 10%, 50%), and the peak decomposition temperature from the DTG curve.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh a 5-10 mg sample into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature.

-

Execute a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Heat from room temperature to a temperature above its expected melting point.

-

Cool at a controlled rate to a low temperature.

-

Heat again at a controlled rate to the final temperature.

-

-

-

Data Analysis:

-

Record the differential heat flow between the sample and the reference.

-

Plot the DSC thermogram (heat flow vs. temperature).

-

Identify and quantify thermal events such as glass transitions, melting points, and exothermic or endothermic degradation peaks.

-

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of aliphatic polyesters, including succinates, is understood to proceed primarily through a non-radical, intramolecular cyclization reaction involving a six-membered transition state, known as β-hydrogen scission.

Caption: Proposed β-hydrogen scission degradation pathway for this compound.

Studies on poly(alkylene succinate)s have shown that β-hydrogen bond scission is the main thermal degradation pathway. This process leads to the formation of vinyl- and carboxyl-terminated molecules. A secondary, less common degradation route is homolytic C-O bond scission. For this compound, this would likely result in the formation of succinic acid (or its monoester) and 1-octene as the primary degradation products. The presence of a β-hydrogen on the 2-ethylhexyl group facilitates this rearrangement.

Conclusion

This compound exhibits good thermal stability, making it suitable for a range of applications where it may be exposed to elevated temperatures. Its degradation, particularly in an inert atmosphere, occurs at temperatures well above typical processing conditions for many polymers. The primary degradation mechanism is proposed to be β-hydrogen scission, leading to the formation of succinic acid derivatives and octene. Further research involving pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) on pure this compound would be beneficial to definitively identify all degradation products and quantify their formation under various thermal conditions. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this important and environmentally relevant compound.

Bio-based Synthesis of Bis(2-ethylhexyl) Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bio-based synthesis of bis(2-ethylhexyl) succinate (B1194679) (DEHS), a promising bio-plasticizer. The guide covers the two primary stages of its production: the microbial fermentation of succinic acid and its subsequent enzymatic esterification to DEHS. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in this area.

Microbial Production of Succinic Acid

The foundational step in the bio-based synthesis of DEHS is the production of succinic acid through microbial fermentation. This approach utilizes renewable feedstocks, offering a sustainable alternative to traditional petrochemical processes.[1][2] A variety of microorganisms, both naturally occurring and genetically engineered, have been employed for this purpose.

Microbial Strains and Metabolic Pathways

Several microbial species are known for their ability to produce succinic acid. These include wild-type bacteria such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and Anaerobiospirillum succiniciproducens.[3][4] Additionally, metabolic engineering has enabled the use of robust industrial microorganisms like Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae for high-yield succinic acid production.[3][5][6]

The core metabolic strategy involves directing the flow of carbon from central metabolism towards the reductive tricarboxylic acid (TCA) cycle, culminating in the formation of succinic acid.[5] Genetic modifications often focus on the overexpression of key enzymes such as malate (B86768) dehydrogenase (MDH) and fumarate (B1241708) reductase (FRD), while simultaneously knocking out competing pathways to minimize byproduct formation.[5]

Fermentation Parameters and Yields

Optimizing fermentation conditions is crucial for maximizing succinic acid titers and yields. Key parameters include pH control, oxygen supply (typically anaerobic or microaerophilic conditions are favored), and nutrient composition.[5] The tables below summarize representative data from various microbial production systems.

| Microorganism | Carbon Source | Fermentation Type | Succinic Acid Titer (g/L) | Yield (g/g) | Productivity (g/L·h) |

| Actinobacillus succinogenes | Glucose | Batch | 36.5 | 0.57 | 1.95 |

| Actinobacillus succinogenes | Mixed Sugars | Batch | >25 | 0.56 (on glucose) | ~0.7 (on glucose) |

| Engineered Mannheimia succiniciproducens | Glucose | Fed-batch | 78.4 | 1.64 (mol/mol) | Not Reported |

| Engineered Actinobacillus succinogenes | Lignocellulosic Hydrolysate | Batch | 22.2 | 0.67 | 1.16 |

| Engineered Actinobacillus succinogenes | Glucose | Fed-batch | 50.0 | 0.79 | Not Reported |

Experimental Protocol: Batch Fermentation of Succinic Acid

This protocol is a generalized representation based on common practices for succinic acid fermentation.

-

Media Preparation: Prepare a fermentation medium containing a suitable carbon source (e.g., glucose, xylose), nitrogen source (e.g., yeast extract, corn steep liquor), and essential minerals. Sterilize the medium by autoclaving.

-

Inoculum Preparation: Culture the selected microbial strain in a seed medium overnight at its optimal growth temperature.

-

Fermentation: Inoculate the sterile fermentation medium with the seed culture. Maintain the fermentation under anaerobic or microaerophilic conditions at a controlled temperature and pH. The pH is typically controlled by the addition of a base, such as MgCO₃ or NaOH.

-

Sampling and Analysis: Periodically withdraw samples to monitor cell growth (optical density), substrate consumption, and succinic acid and byproduct concentrations using High-Performance Liquid Chromatography (HPLC).

-

Harvesting: Once the carbon source is depleted and succinic acid production has ceased, harvest the fermentation broth. Separate the cells from the broth by centrifugation or microfiltration. The resulting supernatant contains the succinic acid.

Enzymatic Esterification of Succinic Acid to Bis(2-ethylhexyl) Succinate

The conversion of bio-based succinic acid to DEHS is efficiently achieved through enzymatic esterification. This method offers high selectivity and operates under mild reaction conditions, making it an environmentally friendly alternative to chemical catalysis. The most commonly employed biocatalyst for this reaction is immobilized lipase (B570770) B from Candida antarctica (Novozym 435).

Reaction Parameters and Optimization

The efficiency of the enzymatic esterification is influenced by several factors, including temperature, substrate molar ratio, enzyme loading, and the removal of water, a byproduct of the reaction. Operating in a solvent-free system is often preferred to enhance sustainability.

| Parameter | Typical Range | Rationale |

| Temperature | 50 - 80 °C | Balances reaction rate with enzyme stability. Higher temperatures can lead to enzyme denaturation. |

| Substrate Molar Ratio (2-EH:SA) | 2:1 to 4:1 | An excess of the alcohol can help to shift the equilibrium towards product formation. |

| Enzyme Loading (Novozym 435) | 2.5 - 5% (w/w of substrates) | Higher loading increases the reaction rate but also the cost. |

| Water Removal | Continuous (e.g., vacuum) | Essential for driving the reversible esterification reaction to completion. |

Quantitative Data from Analogous Syntheses

While specific data for the enzymatic synthesis of DEHS is limited in publicly available literature, studies on structurally similar diesters provide valuable insights into expected performance.

| Product | Enzyme | Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid) | Enzyme Loading (%) | Reaction Time (h) | Conversion (%) |

| 2-ethylhexyl 2-methylhexanoate | Novozym 435 | 70 | 1.1:1 | 2.5 | 6 | 97 |

| 2-ethylhexyl 2-methylhexanoate | Novozym 435 | 80 | 1.2:1 | 2.5 | 5 | >99 |

| Bis(2-ethylhexyl) adipate | Novozym 435 | 50 | 2.5:1 | 5 | 3 | 100 (with vacuum) |

| Bis(2-ethylhexyl) sebacate | Novozym 435 | 40 | 3:1 | Not specified | 24 | High (exact % not given) |

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of similar diesters using Novozym 435.

-

Reactant Preparation: In a suitable reaction vessel, combine succinic acid and 2-ethylhexanol. A molar ratio of 1:2.2 to 1:2.5 (succinic acid:2-ethylhexanol) is recommended to favor the formation of the diester.

-

Enzyme Addition: Add Novozym 435 to the reactant mixture at a loading of 2.5-5% of the total substrate weight.

-

Reaction Conditions: Heat the mixture to 50-80°C with continuous stirring. To effectively remove the water formed during the reaction and drive the equilibrium towards the product, apply a vacuum (e.g., 6.7 kPa).

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the acid value of the mixture through titration. The reaction is considered complete when the acid value stabilizes at a low level.

-

Product Isolation and Purification:

-

Once the reaction is complete, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and reused for subsequent batches.

-

Remove the excess 2-ethylhexanol from the filtrate by vacuum distillation.

-

The remaining crude this compound can be further purified if necessary, for example, by washing with a dilute sodium carbonate solution to remove any residual acidity, followed by a final distillation.

-

Conclusion

The bio-based synthesis of this compound represents a significant advancement in the production of sustainable plasticizers. By integrating microbial fermentation for succinic acid production with efficient enzymatic esterification, a fully bio-based and environmentally friendly manufacturing process is achievable. The protocols and data presented in this guide offer a solid foundation for researchers and industry professionals to further explore and optimize this promising technology.

References

- 1. Buy this compound (EVT-300710) | 2915-57-3 [evitachem.com]

- 2. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Bis(2-ethylhexyl) Succinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) succinate (B1194679) (DEHS) is a diester primarily used as a plasticizer and surfactant.[1] Its environmental fate is governed by a combination of biotic and abiotic degradation processes. While considered to be biodegradable, the rate and extent are influenced by environmental conditions. This guide provides a comprehensive overview of the current scientific understanding of DEHS's environmental distribution, degradation pathways, and potential for bioaccumulation. Quantitative data are summarized, and generalized experimental protocols are described to aid in the assessment of its environmental profile.

Chemical Identity and Physical Properties

DEHS is synthesized through the esterification of succinic acid with 2-ethylhexanol.[1][2] Succinic acid can be sourced from both petrochemicals and the fermentation of renewable biomass, offering a "green" chemistry pathway for DEHS production.[2]

Table 1: Physical and Chemical Properties of Bis(2-ethylhexyl) Succinate

| Property | Value | Reference |

| CAS Number | 2915-57-3 | [1][3] |

| Molecular Formula | C20H38O4 | [1][3] |

| Molecular Weight | 342.5 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.933 - 0.934 g/cm³ | [3][4] |

| Boiling Point | ~300 - 358.9°C at 760 mmHg | [1][3] |

| Flash Point | ~150 - 158°C | [1][3] |

| Vapor Pressure | 2.46E-05 mmHg at 25°C | [3] |

| Water Solubility | Insoluble | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.28580 | [3] |

Environmental Fate

The environmental distribution and persistence of this compound are dictated by its physical and chemical properties, as well as its susceptibility to biotic and abiotic degradation processes.

Biodegradation

The primary mechanism for the environmental removal of DEHS is expected to be biodegradation. The breakdown of DEHS likely initiates with the hydrolysis of its ester bonds, a process that can be carried out by various microorganisms.[2]

3.1.1 Aerobic Biodegradation

Under aerobic conditions, the biodegradation of diesters like DEHS typically begins with enzymatic hydrolysis. This initial step cleaves the ester linkages, yielding mono(2-ethylhexyl) succinate and 2-ethylhexanol.[2] The monoester can then undergo a second hydrolysis to produce succinic acid and another molecule of 2-ethylhexanol.[2] Both succinic acid and 2-ethylhexanol are then expected to be further mineralized by microorganisms.

3.1.2 Anaerobic Biodegradation

Under anaerobic conditions, the initial and often rate-limiting step for the biodegradation of related diesters is also the hydrolysis of the ester bonds.[2] This process is carried out by various anaerobic and facultative anaerobic bacteria.[2] The subsequent degradation of the hydrolysis products, succinic acid and 2-ethylhexanol, will proceed through anaerobic metabolic pathways. For instance, 2-ethylhexanol can be degraded via 2-ethylhexanoic acid to methane (B114726) and carbon dioxide in methanogenic environments.[5]

Table 2: Biodegradability Data (Analogues)

Specific experimental data on the biodegradability of this compound is limited in the provided search results. Data for the structurally similar plasticizer, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), is presented as an analogue.

| Test Type | Conditions | Result | Half-life (DT50) | Reference |

| Ready Biodegradability (OECD 301B) | Aerobic, sewage sludge | Readily biodegradable | - | [6] |

| Soil Biodegradation | Aerobic | - | 5 to 23 days | [7] |

| Anaerobic Digested Sludge | Mesophilic | - | 19-198 days | [8] |

Abiotic Degradation

Abiotic processes, including hydrolysis and photolysis, also contribute to the environmental degradation of DEHS.

3.2.1 Hydrolysis

As an ester, this compound can undergo hydrolysis, reacting with water to regenerate succinic acid and 2-ethylhexanol.[1] The rate of this reaction is dependent on pH and temperature.

3.2.2 Photolysis

In the atmosphere, DEHS is likely susceptible to degradation by photochemically produced hydroxyl radicals. For related compounds, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be in the range of hours.[2] In aqueous environments, the photolysis of similar compounds like DEHP can be influenced by the presence of natural water constituents such as nitrate, ferric ions, and fulvic acids, which can generate reactive species like hydroxyl radicals.[9][10][11]

Bioaccumulation and Ecotoxicity

4.1 Bioaccumulation

The high octanol-water partition coefficient (LogP) of 5.28580 suggests a potential for this compound to bioaccumulate in organisms.[3] However, for the analogous compound DEHP, it is considered that biomagnification through the aquatic food chain is not likely to occur due to metabolic activity.[7] DEHP has been shown to accumulate in various aquatic organisms.[12]

4.2 Ecotoxicity

Specific ecotoxicity data for this compound were not found in the search results. However, information on the analogous compound, DEHP, indicates potential for toxicity to aquatic organisms. Acute toxicity studies on DEHP have been conducted on various species from different trophic levels, including microorganisms and invertebrates.[13]

Table 3: Acute Ecotoxicity Data for DEHP (Analogue)

| Species | Trophic Level | Endpoint | Concentration | Exposure Time | Reference |

| Artemia sp. (brine shrimp) | Invertebrate | Mortality | Increased with concentration | 24-96 h | [13] |

| Apohyale media (amphipod) | Invertebrate | 100% Lethality | Most concentrations | from 72 h | [13] |

| Mytilopsis leucophaeata (mussel) | Invertebrate | ≤20% Lethality | Intermediate-high concentrations | from 72 h | [13] |

| Tetraselmis sp. (microalga) | Microorganism | High tolerance | 0.045–6.00 mg·L−1 | 24-96 h | [13] |

Visualized Pathways and Workflows

Proposed Biodegradation Pathway

Caption: Proposed aerobic biodegradation pathway for this compound.

Standard Biodegradability Testing Workflow

Caption: Generalized workflow for an OECD 301B Ready Biodegradability CO2 Evolution Test.

Appendix: Experimental Protocols

OECD 301B: Ready Biodegradability - CO₂ Evolution Test

This test is a standardized method to determine the ready biodegradability of organic chemicals under aerobic aqueous conditions.[14]

Objective: To evaluate the extent and rate of mineralization of a test substance by measuring the amount of carbon dioxide produced. A substance is considered "readily biodegradable" if it reaches 60% of its theoretical maximum CO₂ production within a 10-day window during the 28-day test period.[15][16]

Methodology:

-

Test System Preparation:

-

A mineral medium containing essential inorganic salts is prepared.

-

The test substance is added to the medium to achieve a concentration typically between 2 and 100 mg/L of organic carbon.[17]

-

An inoculum, usually derived from activated sludge from a sewage treatment plant, is added to the test vessels.[17]

-

-

Incubation:

-

CO₂ Measurement:

-

The CO₂ evolved from the biodegradation of the test substance is trapped in an absorption solution, typically barium hydroxide (B78521) or sodium hydroxide.[14]

-

The amount of CO₂ produced is quantified periodically by titrating the remaining hydroxide or by using an inorganic carbon analyzer.[14]

-

-

Controls:

-

Blank Control: Contains only the inoculum and mineral medium to measure the background CO₂ production from the inoculum.

-

Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.

-

Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microbial population.

-

-

Data Analysis:

-

The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced from the test substance (corrected for the blank control) with its theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the substance.

-

References

- 1. Buy this compound (EVT-300710) | 2915-57-3 [evitachem.com]

- 2. This compound | 2915-57-3 | Benchchem [benchchem.com]

- 3. This compound | CAS#:2915-57-3 | Chemsrc [chemsrc.com]

- 4. This compound | 2915-57-3 | CAA91557 [biosynth.com]

- 5. Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 7. canada.ca [canada.ca]

- 8. researchgate.net [researchgate.net]

- 9. Photolysis of bis(2-ethylhexyl) phthalate in aqueous solutions at the presence of natural water photoreactive constituents under simulated sunlight irradiation - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Photolysis of bis(2-ethylhexyl) phthalate in aqueous solutions at the presence of natural water photoreactive constituents under simulated sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Threat of Bis(2-Ethylhexyl) Phthalate in Coastal and Marine Environments: Ecotoxicological Assays Using Tropical Species from Different Trophic Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 16. smithers.com [smithers.com]

- 17. OECD 301B Sustainable Guide [smartsolve.com]

The Core Mechanism of Non-Phthalate Plasticizers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The paradigm shift away from traditional phthalate-based plasticizers, driven by mounting health and environmental concerns, has spurred significant research into viable, safer alternatives. Understanding the fundamental mechanism of action of these non-phthalate plasticizers is paramount for developing next-generation polymers with enhanced safety and performance profiles. This technical guide delves into the core principles governing the function of non-phthalate plasticizers, offering a comprehensive overview for researchers, scientists, and professionals in drug development and material science.

The Fundamental Principle of Plasticization

At its core, the action of a plasticizer, whether phthalate-based or not, is to enhance the flexibility, workability, and distensibility of a polymer.[1][2] This is achieved by inserting plasticizer molecules between the long polymer chains, thereby weakening the intermolecular forces that hold these chains together in a rigid structure.[2][3] This separation of polymer chains increases their mobility, reduces the glass transition temperature (Tg), and imparts the desired flexibility to the material.[4][5][6]

The primary intermolecular forces at play within the polymer matrix that are disrupted by plasticizers include van der Waals forces, dipole-dipole interactions, and hydrogen bonds.[6][7] By overcoming these forces, the plasticizer effectively lubricates the polymer chains, allowing them to slide past one another more easily.

Caption: General Mechanism of Plasticization.

Molecular Interactions of Non-Phthalate Plasticizers

The efficacy of a non-phthalate plasticizer is intrinsically linked to its molecular structure and its ability to interact with the specific polymer it is plasticizing. Unlike phthalates, which rely on a benzene-ring diester motif, non-phthalate plasticizers encompass a diverse range of chemical families, including adipates, citrates, trimellitates, and bio-based compounds.[8]

Key interactions include:

-

Hydrogen Bonding: Many non-phthalate plasticizers, particularly those with carbonyl groups (C=O), can form hydrogen bonds with α-hydrogens in polymers like polyvinyl chloride (PVC).[7][9] This provides excellent miscibility between the plasticizer and the polymer matrix.[9]

-

Dipole-Dipole Interactions: The polar groups within the plasticizer molecule, such as ester linkages, are attracted to the polar carbon-chlorine bonds in PVC through dipole-dipole forces.[7]

-

Entanglements: Polymeric plasticizers, such as poly(butylene adipate), can become physically entangled with the polymer chains, which significantly reduces their migration out of the material.[9]

Caption: Key Molecular Interactions and Their Effects.

Quantitative Performance of Non-Phthalate Plasticizers

The performance of non-phthalate plasticizers can be quantified through various metrics, which are crucial for selecting the appropriate plasticizer for a specific application. Key performance indicators include plasticizing efficiency, mechanical properties, and permanence (resistance to migration and volatility).

Table 1: Comparative Performance of Selected Non-Phthalate Plasticizers

| Plasticizer Type | Polymer | Plasticizer Conc. (phr) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Migration Resistance |

| Trioctyl Trimellitate (TOTM) | PVC | - | - | - | - | Excellent[10][11] |

| Acetyl Tributyl Citrate (ATBC) | PLA | - | Decreases with increasing conc.[12] | Decreases with increasing conc.[13] | Increases with increasing conc.[13] | Good |

| Poly(butylene adipate) (PBA) - hyperbranched | PVC | 70 | - | - | - | Excellent[9] |

| Di(2-ethylhexyl) terephthalate (B1205515) (DOTP) | PVC | - | - | Higher than DOP[14] | Higher than DOP[14] | Good |

| Bio-based (e.g., epoxidized soybean oil) | PVC | - | - | Higher than DOP[14] | Higher than DOP[14] | Good |

Note: "phr" stands for parts per hundred of resin. The table provides a general comparison; specific values can vary based on the exact formulation and processing conditions.

Experimental Protocols for Characterization

The evaluation of non-phthalate plasticizer performance relies on a suite of standardized experimental techniques.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, a key indicator of plasticizing efficiency. A lower Tg signifies better plasticization.[4]

-

Methodology: A small sample of the plasticized polymer is heated at a controlled rate in a DSC instrument. The heat flow to the sample is monitored, and the Tg is identified as a step change in the heat flow curve. The melting temperature (Tm) and crystallinity can also be determined from the DSC thermogram.[12]

Mechanical Testing: Tensile Analysis

-

Objective: To measure the mechanical properties of the plasticized material, including tensile strength, elongation at break, and elastic modulus.

-

Methodology: A standardized dumbbell-shaped specimen of the plasticized polymer is subjected to a controlled tensile force until it fractures. The stress (force per unit area) and strain (change in length) are recorded throughout the test. Tensile strength is the maximum stress the material can withstand, while elongation at break is the percentage increase in length at the point of fracture.

Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the molecular interactions, such as hydrogen bonding, between the plasticizer and the polymer.

-

Methodology: An infrared beam is passed through a thin film of the plasticized polymer. The absorption of specific frequencies of infrared light corresponds to the vibrational frequencies of the chemical bonds within the material. A shift in the characteristic absorption bands of the polymer or plasticizer can indicate the formation of new intermolecular interactions.[7][12]

Caption: Experimental Workflow for Plasticizer Characterization.

Toxicological Mechanisms: A Brief Overview

While the primary mechanism of action of non-phthalate plasticizers is physical, their potential biological interactions are a critical area of research, particularly for applications in drug delivery and medical devices. Some studies have investigated the potential for certain non-phthalate plasticizers to act as endocrine-disrupting chemicals (EDCs) by interacting with hormone receptors, such as the thyroid hormone receptor.[15][16] However, many non-phthalate alternatives, such as citrates, are noted for their low toxicity profiles.[8][17] It is important to note that toxicological effects are highly compound-specific.

Conclusion

The mechanism of action of non-phthalate plasticizers is a multifaceted process rooted in the principles of polymer chemistry and intermolecular forces. By effectively disrupting the forces between polymer chains, these additives impart flexibility and durability to a wide range of materials. The selection of an appropriate non-phthalate plasticizer requires a thorough understanding of its molecular interactions with the target polymer and a comprehensive evaluation of its performance through standardized testing protocols. As research continues to advance, the development of novel non-phthalate plasticizers with tailored properties and enhanced safety profiles will be crucial for the future of polymer science and its applications in sensitive fields such as medicine and food contact materials.

References

- 1. diva-portal.org [diva-portal.org]

- 2. longchangchemical.com [longchangchemical.com]

- 3. Trioctyl Trimellitate | Alchemist Plasticizer [alchemist-plasticizer.com]

- 4. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Progress in bio-based plastics and plasticizing modifications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12555F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. bastone-plastics.com [bastone-plastics.com]

- 9. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gst-chem.com [gst-chem.com]

- 11. bastone-plastics.com [bastone-plastics.com]

- 12. Plasticizing effects of citrate esters on properties of poly(lactic acid) | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. kinampark.com [kinampark.com]

- 15. Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. kanademy.com [kanademy.com]

Methodological & Application

Application Notes: Bis(2-ethylhexyl) succinate (DEHS) as a High-Performance Plasticizer for PVC Formulations

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but its inherent rigidity often necessitates the use of plasticizers to achieve the flexibility required for numerous applications. For decades, phthalate-based plasticizers, particularly di(2-ethylhexyl) phthalate (B1215562) (DEHP), have dominated the market. However, growing health and environmental concerns have driven the search for safer, high-performance alternatives.[1][2] Bis(2-ethylhexyl) succinate (B1194679) (DEHS), also known as dioctyl succinate, has emerged as a promising non-phthalate plasticizer. Succinate-based plasticizers, derived from succinic acid, can be sourced from renewable feedstocks, offer excellent biodegradability, and exhibit low toxicity.[1][2]

DEHS provides plasticizing properties that are comparable or, in some cases, superior to those of DEHP, making it a viable drop-in replacement in many PVC formulations.[1] This document provides detailed application notes and experimental protocols for evaluating DEHS as a primary plasticizer in PVC, intended for researchers, scientists, and professionals in material and drug development.

Key Advantages of DEHS as a PVC Plasticizer:

-

Low Toxicity: Succinates are not associated with the endocrine-disrupting effects reported for some phthalates.[2]

-

Good Plasticizing Efficiency: It effectively reduces the glass transition temperature (Tg) and hardness of PVC, imparting significant flexibility.[1][3]

-

Improved Mechanical Properties: Formulations with succinate-based plasticizers can exhibit enhanced tensile strength and elongation at break compared to DEHP.[1]

-

Reduced Migration: DEHS generally shows lower migration into various media compared to DEHP, which is critical for applications involving direct contact with food, pharmaceuticals, or medical devices.[1][4]

-

Enhanced Thermal Stability: The incorporation of succinate plasticizers can improve the thermal stability of PVC blends.[5]

-

Biodegradability: Succinate esters demonstrate favorable biodegradation kinetics.[1]

Performance Data

The following tables summarize the comparative performance of DEHS (and similar succinates) against the industry-standard DEHP in PVC formulations. The data is compiled from various studies and presented to highlight the key performance indicators.

Table 1: Comparative Mechanical Properties of Plasticized PVC (at 40 phr)*

| Property | PVC with DEHS (or similar succinate) | PVC with DEHP | Test Standard |

| Tensile Strength (MPa) | 15 - 20 | 13 - 17 | ASTM D882[6][7] |

| Elongation at Break (%) | 300 - 450 | 250 - 350 | ASTM D882[6][7] |

| Shore A Hardness | 70 - 80 | 75 - 85 | ASTM D2240[8][9] |

*phr = parts per hundred resin by weight. Values are indicative and can vary based on the specific formulation and processing conditions.

Table 2: Thermal and Migration Properties of Plasticized PVC

| Property | PVC with DEHS (or similar succinate) | PVC with DEHP | Test Standard |

| Glass Transition Temp. (Tg, °C) | 25 - 40 | 30 - 45 | DSC |

| Migration Loss in Hexane (wt %) | 5 - 10 | 10 - 20 | ISO 177[10][11] |

| Thermal Stability Time @ 180°C (min) | > 60 | 45 - 60 | ISO 182-3[12] |

Experimental Protocols

Detailed protocols for the preparation and evaluation of DEHS-plasticized PVC films are provided below.

Protocol 1: Preparation of Plasticized PVC Films

This protocol describes the preparation of PVC films using a two-roll mill, a common laboratory method for blending PVC with plasticizers and other additives.

Materials:

-

PVC resin (suspension grade, K-value 65-70)

-

Bis(2-ethylhexyl) succinate (DEHS)

-

Thermal stabilizer (e.g., Ca/Zn stearate)

-

Processing aid (optional)

Equipment:

-

Laboratory two-roll mill with heating capabilities

-

Hydraulic press with heating and cooling platens

-

Metal mold (e.g., 150 x 150 x 1 mm)

-

Analytical balance

Procedure:

-

Formulation Calculation: Calculate the required mass of each component based on parts per hundred resin (phr). For a typical formulation with 40 phr plasticizer:

-

PVC Resin: 100 g

-

DEHS: 40 g

-

Thermal Stabilizer: 2-3 g

-

-

Dry Blending: In a beaker or zip-lock bag, accurately weigh and combine the PVC resin and thermal stabilizer. Mix thoroughly until a homogenous powder is obtained.

-

Plasticizer Addition: Slowly add the weighed DEHS to the dry blend while continuously mixing to ensure even absorption of the plasticizer.

-

Milling:

-

Preheat the two-roll mill to 160-170°C. Set the friction ratio between the rolls (e.g., 1.2:1).

-

Carefully introduce the prepared PVC compound into the nip of the rolls.

-

Continuously fold and re-introduce the material into the mill for 5-10 minutes to ensure complete fusion and homogenization. The material should form a smooth, continuous sheet on one of the rolls.

-

-

Sheet Formation: Once homogenized, carefully remove the hot PVC sheet from the mill using appropriate tools.

-

Compression Molding:

-

Preheat the hydraulic press to 170-180°C.

-

Cut the milled sheet into pieces and place them into the metal mold.

-

Place the mold in the press and apply low pressure for 2-3 minutes to allow the material to melt and fill the mold.

-

Increase the pressure to 10-15 MPa and maintain for 3-5 minutes.

-

Turn off the heating and cool the mold under pressure using the press's cooling system or by transferring it to a cooling press.

-

Once the mold temperature is below 50°C, release the pressure and carefully remove the molded PVC film.

-

-

Conditioning: Condition the prepared films at a standard atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing, as per ASTM D618.[8]

Protocol 2: Evaluation of Mechanical Properties

This protocol outlines the procedure for determining the key tensile properties and hardness of the prepared PVC films.

A. Tensile Properties (ASTM D882) This test method is used to determine the tensile properties of thin plastic sheeting (less than 1.0 mm thick).[6][13]

Apparatus:

-

Universal Testing Machine (UTM) with a suitable load cell.

-

Specimen cutter or die (rectangular or dumbbell shape).[7]

-

Micrometer for thickness measurement.

Procedure:

-

Cut at least five test specimens from the conditioned PVC film in the machine direction.[13]

-